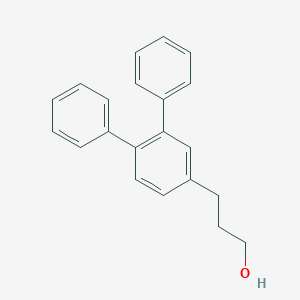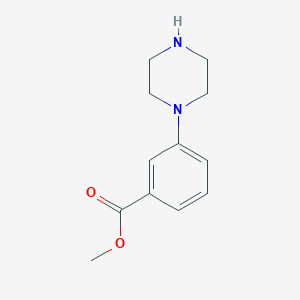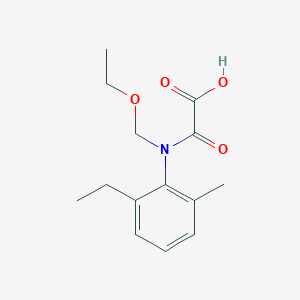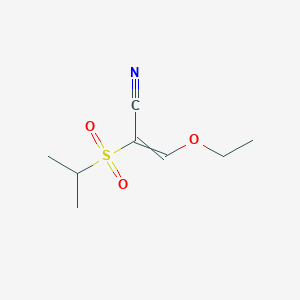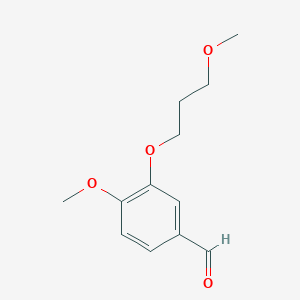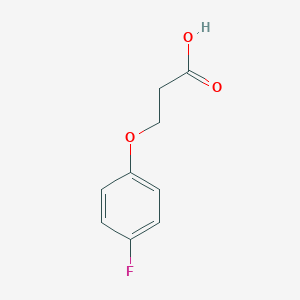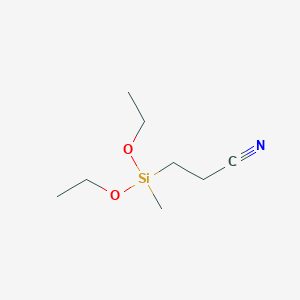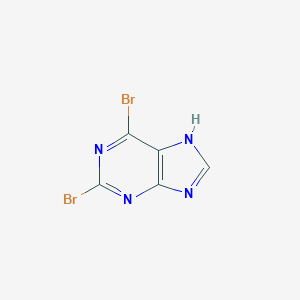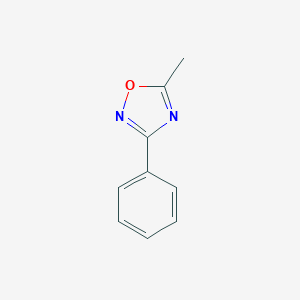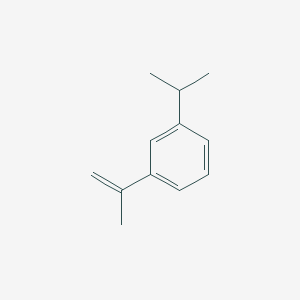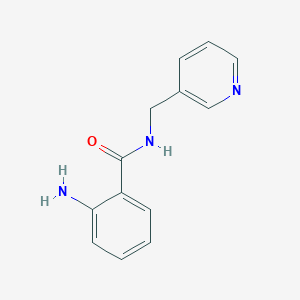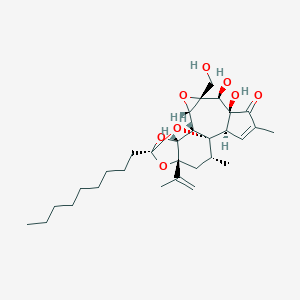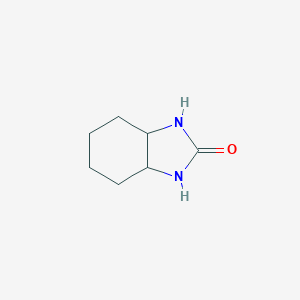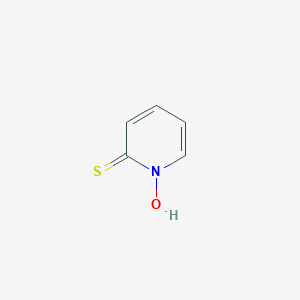
Pyrithione
Overview
Description
Pyrithione is a pyridinethione that is pyridine-2(1H)-thione in which the hydrogen attached to the nitrogen is replaced by a hydroxy group. It is a Zn(2+) ionophore; the zinc salt is used as an antifungal and antibacterial agent. It has a role as an ionophore. It is a pyridinethione and a monohydroxypyridine. It is a tautomer of a pyridine-2-thiol N-oxide.
This compound zinc, or zinc this compound or zinc pyridinethione, is a coordination complex consisted of this compound ligands chelated to zinc (2+) ions via oxygen and sulfur centers. In the crystalline state, it exists as a centrosymmetric dimer. Due to its dynamic fungistatic and bacteriostatic properties, this compound zinc is used to treat dandruff and seborrheic dermatitis. Dandruff is a common scalp disease affecting >40% of the world's adult population, and may be caused by fungi such as Malassezia globosa and M. restricta. this compound zinc is commonly found as an active ingredient in OTC antidandruff topical treatments such as shampoos. It mediates its action by increasing the cellular levels of copper, and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth. Due to low solubility, this compound zinc released from the topical formulations is deposited and retained relatively well onto the target skin surfaces. Other uses of this compound zinc include additive in antifouling outdoor paints and algaecide. While its use has been approved in the early 1960's by the FDA, safety and effectiveness of this compound zinc has been reported for decades. It is not shown to have any significant estrogenic activity according to the in vivo and in vitro assays.
This compound is a natural product found in Marsypopetalum modestum with data available.
This compound is a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with membrane transport ultimately leading to a loss of metabolic control.
See also: this compound Zinc (active moiety of).
Mechanism of Action
Target of Action
Pyrithione, an organosulfur compound, primarily targets fungi and bacteria . It is particularly effective against fungi such as Malassezia globosa and M. restricta, which are associated with dandruff and seborrheic dermatitis . This compound also exhibits antibacterial properties, making it effective against many pathogens from the Streptococcus and Staphylococcus genera .
Mode of Action
This compound acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell . This interaction disrupts the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth .
Biochemical Pathways
This compound’s antimicrobial action is believed to result from a combination of factors, including the inhibition of alcohol dehydrogenase, disturbance of proton gradients in cell membranes, and the action of the substance as an antimetabolite of pyridoxal . It is also suggested that this compound disrupts membrane transport by blocking the primary proton pump that energizes the transport mechanism .
Pharmacokinetics
This compound’s pharmacokinetics have been studied using a physiologically based pharmacokinetic (PBPK) model . This model simulates the kinetics of this compound and its major metabolites in blood and tissues of rats following oral administration . The model also accounts for the production and rapid elimination of S-glucuronide conjugates, as well as the slower elimination of 2-(methylsulfonyl)pyridine, the major species in blood following administration of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include increased intracellular Zn^2+ concentration and disruption of cellular Zn^2+ homeostasis . This disruption is believed to initiate the cytotoxic effects of this compound on various microorganisms and mammalian cells . In addition, this compound has been found to activate the volume-regulated anion channel through an antioxidant-sensitive mechanism .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its low solubility in water (8 ppm at neutral pH) makes it suitable for use in outdoor paints and other products that protect against mildew and algae . It is chemically incompatible with paints relying on metal carboxylate curing agents . When used in latex paints with water containing much iron, a sequestering agent that preferentially binds the iron ions is needed . Furthermore, this compound is slowly decomposed by ultraviolet light, providing years of protection in direct sunlight .
Biochemical Analysis
Biochemical Properties
Pyrithione interacts with various enzymes, proteins, and other biomolecules. It is a metal-binding modified pyridine, which forms neutral, lipophilic metal complexes with divalent and trivalent metal ions . This property allows this compound to facilitate intracellular metal accumulation, categorizing it as an ionophore .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . It also has antimicrobial activities, including against fungi and bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits membrane transport via a direct or indirect effect on the primary proton pump which energizes transport . It also mediates copper transport across intracellular membranes, enabling copper to disperse throughout the cell and gain access to intracellular organelles such as mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound can trigger a variety of responses, such as DNA damage in skin cells . Due to its low solubility in water, it provides years of protection in direct sunlight .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a 2-generation study in rats, this compound impaired fertility and mating behavior in male F0 animals at a dose of 3.5 mg/kg body weight and day .
Metabolic Pathways
This compound is involved in various metabolic pathways. The conjugate base of this compound (pyrithionate ion) is an anion containing two donor atoms, a sulfur atom and an oxygen atom each bearing a negative formal charge; the nitrogen atom remains formally positively charged .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Two membrane transporters, FepC and MetQ, seemed involved in the uptake of this compound and its cognate metal complexes with copper, iron, and zinc . Additionally, the phenotypes displayed by CopA and ZntA knockouts suggested that these two metal effluxers drive the extrusion from the bacterial cell of potentially toxic levels of copper, and perhaps zinc, which hyperaccumulate as a function of this compound .
Subcellular Localization
It has been suggested that this compound is preferentially taken up as an uncomplexed monomer by the methionine transport machinery, while metal complexes preferentially co-opt the siderophore pathway, which would thereby lead to increased cellular metal loads .
Properties
IUPAC Name |
1-hydroxypyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJKCMMCRQZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15922-78-8 (hydrochloride salt) | |
| Record name | Pyrithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048010, DTXSID00149908 | |
| Record name | 2-Mercaptopyridine monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in cold water (Zinc salt) | |
| Record name | Pyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc. | |
| Record name | Pyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1121-30-8, 1121-31-9 | |
| Record name | Pyrithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyrithione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinethiol, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Mercaptopyridine monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyl-1H-pyridine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK82EC25D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
